molecular formula C11H10O4 B11892963 7-Ethoxy-8-hydroxy-2H-chromen-2-one

7-Ethoxy-8-hydroxy-2H-chromen-2-one

Cat. No.: B11892963
M. Wt: 206.19 g/mol
InChI Key: DYUQBKQZUBUDRV-UHFFFAOYSA-N
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Description

7-Ethoxy-8-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of an ethoxy group at the 7th position and a hydroxy group at the 8th position on the chromen-2-one skeleton. Coumarins are widely studied for their potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-8-hydroxy-2H-chromen-2-one typically involves the etherification of 7-hydroxy-2H-chromen-2-one with ethyl halides. One common method is the Williamson ether synthesis, where 7-hydroxy-2H-chromen-2-one is reacted with ethyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-8-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethoxy-8-hydroxy-2H-chromen-2-one is unique due to the specific positioning of its functional groups, which confer distinct biological activities and chemical reactivity. Its combination of ethoxy and hydroxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

7-ethoxy-8-hydroxychromen-2-one

InChI

InChI=1S/C11H10O4/c1-2-14-8-5-3-7-4-6-9(12)15-11(7)10(8)13/h3-6,13H,2H2,1H3

InChI Key

DYUQBKQZUBUDRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C1)C=CC(=O)O2)O

Origin of Product

United States

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